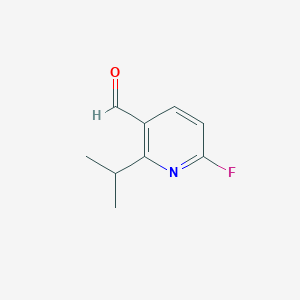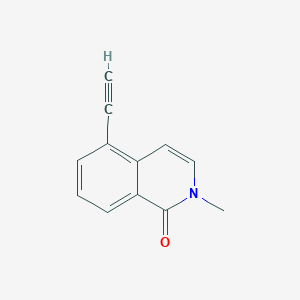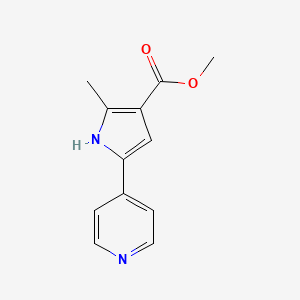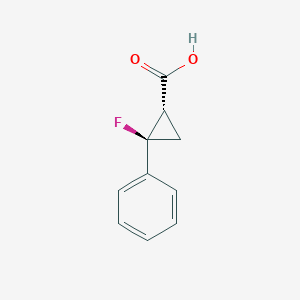
(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a fluorinated carbene source. The reaction typically requires the use of a chiral catalyst to ensure the desired stereochemistry is obtained. For example, the use of a chiral rhodium catalyst can facilitate the cyclopropanation reaction under mild conditions, yielding the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of enzymatic processes to achieve high yields and enantioselectivity. Enzymatic methods often employ biocatalysts, such as lipases or esterases, to catalyze the formation of the cyclopropane ring. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound derivatives with different oxidation states .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its fluorine atom can serve as a marker for tracking metabolic pathways and understanding enzyme-substrate interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features can impart desirable properties to polymers and other materials, making it valuable for various applications .
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine: This compound shares a similar cyclopropane core but has an amine group instead of a carboxylic acid.
(1R,2R)-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid: This is a diastereomer of (1S,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid, differing in the stereochemistry at the cyclopropane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenyl group.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
(1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1 |
Clave InChI |
ULOVTWLQHAOUKT-WPRPVWTQSA-N |
SMILES isomérico |
C1[C@H]([C@]1(C2=CC=CC=C2)F)C(=O)O |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


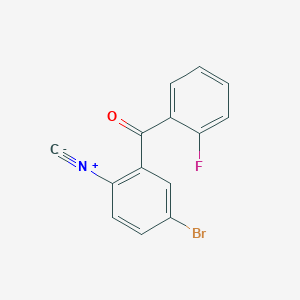

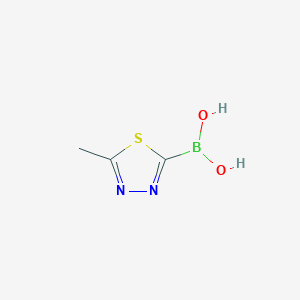

![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
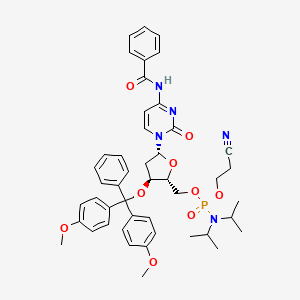
![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)

![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)
